5,6-dimethyl-3-{2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a 3,4-dihydropyrimidin-4-one core substituted with a benzodiazole-linked pyrrolidine moiety and methyl groups at positions 5 and 4. Its structural complexity arises from the fusion of multiple aromatic and saturated rings, which likely influence its physicochemical properties and biological interactions. The compound’s stereochemistry and conformational flexibility, governed by the octahydropyrrolopyrrole system, may play critical roles in its binding affinity to biological targets .
Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX facilitating refinement and validation of crystallographic data.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14-15(2)23-13-28(21(14)30)12-20(29)26-8-16-10-27(11-17(16)9-26)22-24-18-6-4-5-7-19(18)25(22)3/h4-7,13,16-17H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDALCGSHHYBWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs are derived from heterocyclic frameworks such as pyrimidinones, benzodiazoles, and pyrrolidine derivatives. Below is a comparative analysis based on structural features, synthetic pathways, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Variations :
- The target compound’s 3,4-dihydropyrimidin-4-one core is less electron-deficient compared to the thioxo-modified pyrimidin-4-one in Compound 4j. This difference may affect redox activity or binding to metal-containing enzymes .
- The benzodiazole group in the target compound distinguishes it from coumarin-based analogs (e.g., 4i, 4j), which are typically fluorescent and used in bioimaging .
In contrast, the piperazine group in the pyrrolo[3,4-b]pyrazine derivative improves aqueous solubility, a critical factor in drug bioavailability. Methyl groups at positions 5 and 6 on the dihydropyrimidinone ring may sterically hinder interactions with flat binding sites (e.g., DNA intercalation), unlike the planar coumarin system in 4i .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of pyrrolidine and benzodiazole precursors, whereas compounds like 4i/4j utilize tetrazole ring formation via [3+2] cycloaddition, a simpler route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
